molecular formula C10H5F17O B032683 1,1,2,2-Tetrahydroperfluoro-1-decanol CAS No. 678-39-7

1,1,2,2-Tetrahydroperfluoro-1-decanol

Cat. No. B032683
CAS RN: 678-39-7
M. Wt: 464.12 g/mol
InChI Key: JJUBFBTUBACDHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyfluorinated alkanes, including compounds similar to 1,1,2,2-tetrahydroperfluoro-1-decanol, involves multiple steps starting from perfluoroalkyl iodides. These processes typically include addition reactions, dehalogenation, and coupling steps to achieve the desired fluorination pattern and molecular structure (Gambaretto et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, closely related to 1,1,2,2-tetrahydroperfluoro-1-decanol, reveals a significant influence of fluorination on molecular geometry and electron distribution. Studies employing gas-phase electron diffraction and spectroscopic methods have detailed the geometrical parameters and conformational behaviors of similar fluorinated molecules, showcasing the impact of fluorine atoms on the overall molecular architecture (Al-Ajdah et al., 1980).

Chemical Reactions and Properties

1,1,2,2-Tetrahydroperfluoro-1-decanol participates in reactions characteristic of alcohols while also displaying unique reactivities due to its fluorinated segments. Its behavior in synthesis reactions, including carbocupration and cycloadditions, highlights its versatility as a reagent for introducing fluorinated motifs into organic molecules (Saijo et al., 2014).

Physical Properties Analysis

Partially fluorinated alcohols like 1,1,2,2-tetrahydroperfluoro-1-decanol exhibit distinctive physical properties, such as melting points and surface tensions, which differ from their fully hydrogenated or fluorinated counterparts. These properties are influenced by the weaker intermolecular interactions afforded by the fluorinated segments, as observed in comparative studies of similar compounds (Lehmler & Bummer, 2002).

Chemical Properties Analysis

The chemical properties of 1,1,2,2-tetrahydroperfluoro-1-decanol, such as reactivity and stability, are shaped by the presence of fluorine atoms. Fluorine imparts a unique electronic effect, affecting reactivity patterns and the stability of intermediates in chemical transformations. These effects are crucial in the design and synthesis of fluorinated pharmaceuticals and materials (Bentler et al., 2019).

Scientific Research Applications

  • It is used in the synthesis of poly-(3,3,4,4,5,6,6,7,7,8,8,8,8-tridecafluorooctyloxy)methyl]oxirane, contributing to advancements in polymer chemistry (Li Zhan-xiong, 2012).

  • In proteomic studies, tetrahydrofuran/decanol-based monoliths aid in the rapid and efficient separation of peptides and proteins by reversed-phase high-performance liquid chromatography (Premstaller et al., 2001).

  • The compound finds use in the development of water-based non-stick hydrophobic coatings, demonstrating its potential in materials science and surface engineering (Schmidt et al., 1994).

  • In the field of nanotechnology and materials science, 1,1,2,2-Tetrahydroperfluoro-1-decanol is used as a solvent in the sol-gel method for preparing TiO2 porous films, showing its versatility in creating advanced materials (Liu et al., 2005).

  • It also serves as an excellent preconcentration medium for headspace analysis of volatile compounds in an aqueous matrix by gas chromatography or gas chromatography/mass spectrometry (Theis et al., 2001).

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUBFBTUBACDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C8F17CH2CH2OH, C10H5F17O
Record name 8:2 FTOH
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DSSTOX Substance ID

DTXSID7029904
Record name 2-(Perfluorooctyl)ethanol
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Molecular Weight

464.12 g/mol
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Physical Description

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Vapor Pressure

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 8:2 FTOH
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Product Name

1,1,2,2-Tetrahydroperfluoro-1-decanol

CAS RN

678-39-7
Record name (Perfluorooctyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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Record name 2-(Perfluorooctyl)ethanol
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
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Record name 1H,1H,2H,2H-PERFLUORO-1-DECANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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